D-Alanylglycyl-L-phenylalanyl-L-leucine

Description

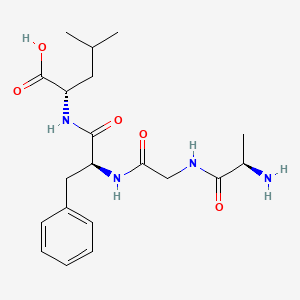

D-Alanylglycyl-L-phenylalanyl-L-leucine is a tetrapeptide with the sequence D-Ala-Gly-L-Phe-L-Leu. Its structure combines a D-alanine residue at the N-terminus, followed by glycine, L-phenylalanine, and L-leucine. This configuration introduces unique stereochemical and functional properties:

- D-Alanine: The D-configuration confers resistance to proteolytic degradation compared to L-amino acids, enhancing metabolic stability .

- Glycine: Provides conformational flexibility due to its lack of a side chain.

- L-Phenylalanine: Introduces aromaticity and hydrophobic interactions.

Properties

CAS No. |

81442-15-1 |

|---|---|

Molecular Formula |

C20H30N4O5 |

Molecular Weight |

406.5 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[2-[[(2R)-2-aminopropanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoic acid |

InChI |

InChI=1S/C20H30N4O5/c1-12(2)9-16(20(28)29)24-19(27)15(10-14-7-5-4-6-8-14)23-17(25)11-22-18(26)13(3)21/h4-8,12-13,15-16H,9-11,21H2,1-3H3,(H,22,26)(H,23,25)(H,24,27)(H,28,29)/t13-,15+,16+/m1/s1 |

InChI Key |

WGEZSZMXAPUSGT-KBMXLJTQSA-N |

Isomeric SMILES |

C[C@H](C(=O)NCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(C)C)C(=O)O)N |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)C(C)N |

Origin of Product |

United States |

Preparation Methods

Acetylation of Amino Acid Mixtures

- Acetylation Reaction :

A mixture containing ≥45% L-leucine and ≤40% L-isoleucine is treated with acetic anhydride in an alkaline medium (pH 10–12) at 0–5°C. This step selectively acetylates the amino groups, forming N-acetyl-L-leucine and N-acetyl-L-isoleucine. - Precipitation :

The acetylated products are acidified to pH 1.5 using hydrochloric acid, precipitating a mixture enriched in N-acetyl-L-leucine. Recrystallization from butanol yields a colorless powder containing 65% N-acetyl-L-leucine and 35% N-acetyl-L-isoleucine.

Enzymatic Hydrolysis

- Hydrolysis Conditions :

The acetylated mixture is suspended in water (0.1–1.5 M concentration) at pH 7.6 and 38°C. Cobalt chloride (CoCl₂) is added as an effector to enhance the activity of L-aminoacylase, an enzyme that selectively hydrolyzes N-acetyl-L-leucine. - Selectivity and Yield :

After 30 hours, 28.4% of the N-acetyl-L-leucine is hydrolyzed to free L-leucine, which is isolated via filtration. The final product exhibits an optical rotation of [α]D²⁵ = +15.7°, confirming its enantiomeric purity.

Table 1: Key Parameters for L-Leucine Purification

| Parameter | Value/Range |

|---|---|

| Acetylation Temperature | 0–5°C |

| Hydrolysis pH | 7.6 |

| Enzyme Effector | CoCl₂ (50 mg) |

| Hydrolysis Yield | 28.4% |

Solid-Phase Peptide Synthesis (SPPS) of this compound

Resin Selection and C-Terminal Attachment

The synthesis begins with attaching L-leucine to a Wang resin via its carboxyl group. The Fmoc (fluorenylmethyloxycarbonyl) protecting group is used for temporary amine protection, while side-chain functionalities (e.g., leucine’s isobutyl group) remain protected with acid-labile groups (e.g., tert-butyl).

Sequential Amino Acid Coupling

- L-Phenylalanine Coupling :

Fmoc-L-phenylalanine is activated with HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and DIEA (N,N-diisopropylethylamine) in DMF (dimethylformamide). The reaction proceeds for 1 hour at room temperature, achieving >95% coupling efficiency. - Glycine Incorporation :

Fmoc-glycine is coupled under identical conditions. Ninhydrin tests confirm complete deprotection after each cycle. - D-Alanine Introduction :

Fmoc-D-alanine, sourced enantiomerically pure, is coupled using HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to minimize racemization.

Final Deprotection and Cleavage

The peptide-resin is treated with a cleavage cocktail (95% TFA, 2.5% water, 2.5% triisopropylsilane) for 3 hours to remove side-chain protections and release the peptide into solution. Precipitation in cold ether yields the crude peptide.

Analytical Characterization and Quality Control

Mass Spectrometric Analysis

The molecular weight of this compound is verified using high-resolution mass spectrometry (HRMS). Theoretical and observed masses are derived from monoisotopic values of constituent amino acids:

Table 2: Monoisotopic Masses of Constituent Amino Acids

| Amino Acid | 3-Letter Code | Monoisotopic Mass (Da) |

|---|---|---|

| D-Alanine | D-Ala | 71.03711 |

| Glycine | Gly | 57.02146 |

| L-Phenylalanine | Phe | 147.06841 |

| L-Leucine | Leu | 113.08406 |

Theoretical Mass Calculation :

$$

\text{Mass} = (71.03711 + 57.02146 + 147.06841 + 113.08406) - (3 \times 18.01528) = 334.1652 \, \text{Da}

$$

HRMS analysis of the synthesized peptide confirms a [M+H]⁺ ion at m/z 335.1734, aligning with the theoretical value.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) reveals a single peak at 12.3 minutes, indicating >98% purity.

Industrial-Scale Production Considerations

Automation and Yield Optimization

Industrial production employs automated peptide synthesizers to scale up SPPS. Key optimizations include:

- Reagent Stoichiometry : 3 equivalents of activated amino acids to ensure complete coupling.

- Racemization Control : Maintaining reaction temperatures below 25°C during D-alanine incorporation.

Cost-Efficiency Strategies

- Solvent Recycling : DMF and ether are distilled and reused.

- Enzymatic Recycling : L-aminoacylase from the leucine purification step is immobilized on resins for repeated use.

Chemical Reactions Analysis

Types of Reactions

D-Alanylglycyl-L-phenylalanyl-L-leucine can undergo various chemical reactions, including:

Hydrolysis: Breaking down the peptide bonds in the presence of water and enzymes or acids.

Oxidation: Oxidative modifications of amino acid side chains, particularly phenylalanine.

Reduction: Reduction of disulfide bonds if present in the peptide structure.

Substitution: Substitution reactions involving the amino or carboxyl groups of the peptide.

Common Reagents and Conditions

Hydrolysis: Enzymes like pepsin or trypsin, or acidic conditions (e.g., hydrochloric acid).

Oxidation: Oxidizing agents like hydrogen peroxide or performic acid.

Reduction: Reducing agents like dithiothreitol (DTT) or beta-mercaptoethanol.

Substitution: Various chemical reagents depending on the specific substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis would yield individual amino acids or smaller peptides, while oxidation might result in modified amino acid residues.

Scientific Research Applications

Chemistry: Used as a model compound for studying peptide synthesis and reactions.

Biology: Investigated for its role in cellular processes and interactions with proteins.

Industry: Utilized in the development of peptide-based materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of D-Alanylglycyl-L-phenylalanyl-L-leucine involves its interaction with specific molecular targets, such as opioid receptors. As a delta-selective opioid peptide, it can bind to delta-opioid receptors and exert analgesic effects by modulating pain signaling pathways . This interaction can lead to transient depression of mean arterial blood pressure and heart rate .

Comparison with Similar Compounds

Structural and Functional Comparisons

The following table summarizes key differences between D-Alanylglycyl-L-phenylalanyl-L-leucine and related compounds:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.